

# purification of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid by recrystallization

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## Compound of Interest

Compound Name: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B131947

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An effective method for the purification of **1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid**, a key intermediate in the synthesis of various pharmaceuticals, is detailed in this application note. Recrystallization is a robust technique for removing impurities and obtaining a high-purity crystalline product. The selection of an appropriate solvent system is critical for successful recrystallization. Based on documented procedures for this compound and its analogues, a mixed solvent system of methanol and ethyl acetate, as well as an alternative system of ethyl acetate and a non-polar co-solvent, are presented as effective options.<sup>[1]</sup>

This document provides detailed protocols for both single and mixed-solvent recrystallization, enabling researchers and drug development professionals to achieve high purity of the target compound.

## Data Presentation

The following table summarizes the physical properties of **1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid** and the experimental parameters for its recrystallization.

Parameter	Value	Reference
Physical Properties		
Molecular Formula	C8H12N2O2	[2]
Molecular Weight	168.19 g/mol	[2]
Appearance	White to Off-White Solid	[2]
Melting Point	150-154 °C	[2]
Solubility	Slightly soluble in Chloroform and Methanol	[2]
Recrystallization Parameters		
Primary Solvent System		
Solvents	Methanol / Ethyl Acetate (1:1 v/v)	[1]
Dissolution Temperature	~ 60-70 °C (or gentle reflux)	
Crystallization Temperature	Room Temperature, then 0-4 °C	
Alternative Solvent System		
Solvents	Ethyl Acetate / Petroleum Ether	[3]
Dissolution Temperature	~ 70-77 °C (or gentle reflux of Ethyl Acetate)	
Crystallization Temperature	Room Temperature, then 0-4 °C	

## Experimental Protocols

### Materials and Equipment

- Crude **1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid**

- Methanol (ACS grade or higher)
- Ethyl acetate (ACS grade or higher)
- Petroleum ether (or hexane/heptane, ACS grade or higher)
- Erlenmeyer flasks
- Heating mantle or hot plate with magnetic stirrer
- Condenser
- Buchner funnel and flask
- Vacuum source
- Filter paper
- Spatula
- Drying oven or desiccator

## Protocol 1: Mixed-Solvent Recrystallization using Methanol and Ethyl Acetate

This protocol is based on the successful formation of high-quality crystals of the target compound.<sup>[1]</sup>

- Dissolution:
  - Place the crude **1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid** into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
  - Add a minimal amount of a 1:1 (v/v) mixture of methanol and ethyl acetate.
  - Gently heat the mixture to 60-70 °C while stirring until the solid completely dissolves. If necessary, add small additional volumes of the solvent mixture to achieve full dissolution. Avoid adding a large excess of solvent.

- Hot Filtration (Optional):
  - If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
- Crystallization:
  - Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
  - Crystal formation should be observed as the solution cools.
  - Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
- Isolation of Crystals:
  - Collect the crystals by vacuum filtration using a Buchner funnel.
  - Wash the crystals with a small amount of the cold methanol/ethyl acetate solvent mixture to remove any remaining soluble impurities.
- Drying:
  - Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) or in a desiccator until a constant weight is achieved.

## Protocol 2: Recrystallization using Ethyl Acetate and a Non-Polar Co-solvent

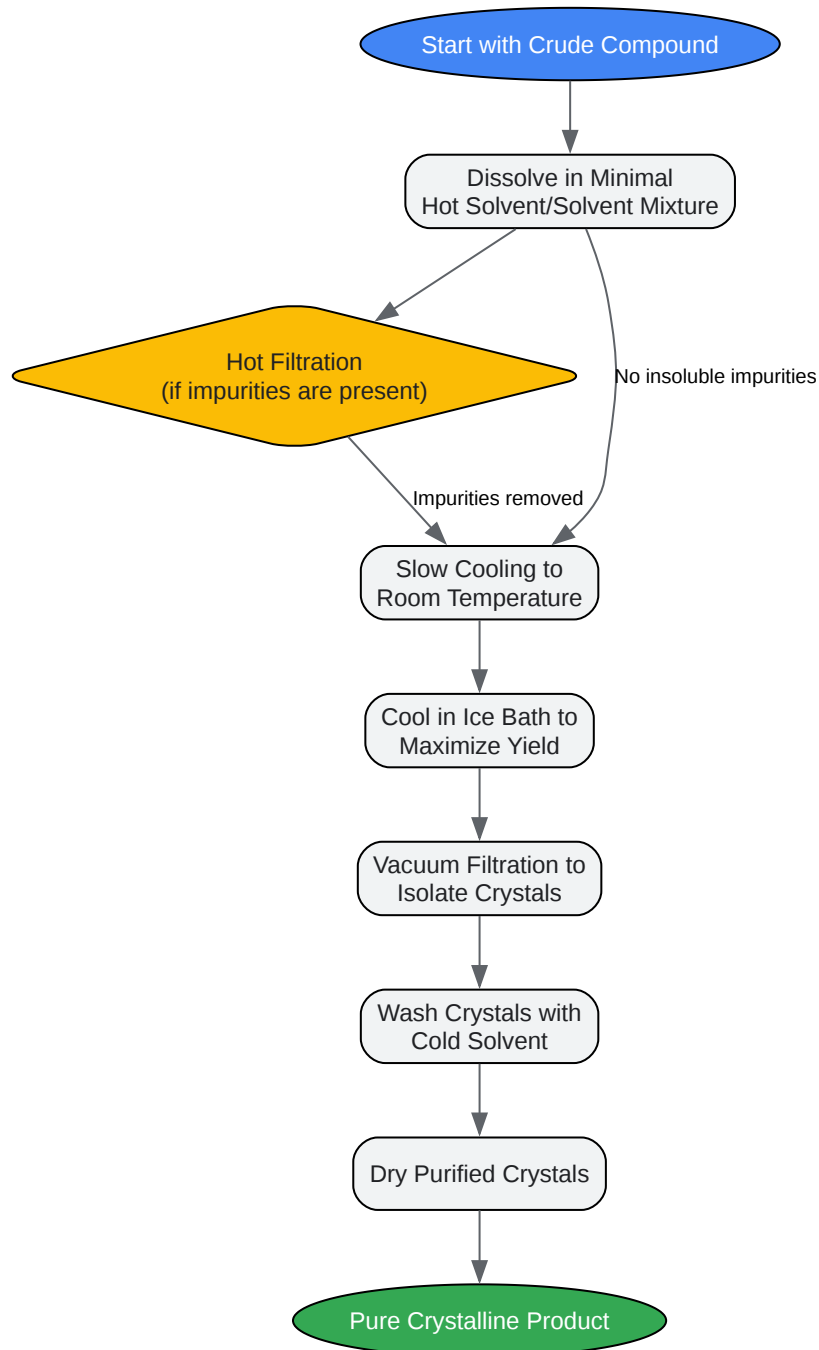
This alternative protocol utilizes the principle of precipitating the compound from a good solvent (ethyl acetate) by the addition of a poor solvent (petroleum ether).

- Dissolution:
  - In an Erlenmeyer flask, dissolve the crude **1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid** in a minimal amount of hot ethyl acetate (~70-77 °C).

- Addition of Anti-solvent:
  - While the solution is still warm, slowly add petroleum ether dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).
- Re-dissolution and Crystallization:
  - Gently reheat the solution until the turbidity just disappears, creating a saturated solution.
  - Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
- Isolation and Drying:
  - Collect and dry the crystals as described in Protocol 1, steps 4 and 5.

## Mandatory Visualization

## Workflow for Recrystallization of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

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Caption: Recrystallization workflow diagram.

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